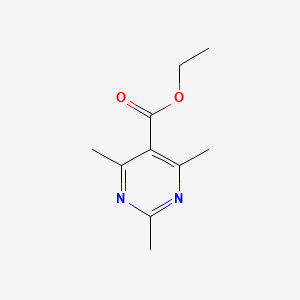

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,4,6-trimethylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-5-14-10(13)9-6(2)11-8(4)12-7(9)3/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNRQWMYAYZEMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70527350 | |

| Record name | Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90905-54-7 | |

| Record name | Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate" molecular weight

This guide details the physicochemical profile, synthesis, and characterization of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate , a specific pyrimidine derivative used as a scaffold in medicinal chemistry.

Introduction

This compound (CAS No. 90905-54-7 ) is a fully substituted pyrimidine derivative characterized by a high degree of symmetry and lipophilicity. Unlike the more common Hantzsch dihydropyridines, this compound features a fully aromatic pyrimidine core. It serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of antiviral agents, kinase inhibitors, and agricultural fungicides where the pyrimidine ring acts as a pharmacophore for hydrogen bonding and

Physicochemical Profile

The molecular weight and fundamental properties are derived from its stoichiometry (

Molecular Weight Calculation

The precise molecular weight is calculated based on standard atomic weights (IUPAC).

| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 10 | 12.011 | 120.110 |

| Hydrogen (H) | 14 | 1.008 | 14.112 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total MW | 194.23 g/mol |

Key Properties Table

| Property | Value | Notes |

| CAS Number | 90905-54-7 | Unique Identifier |

| Molecular Formula | ||

| Exact Mass | 194.1055 | Monoisotopic |

| Physical State | Low-melting solid or oil | Dependent on purity/polymorph |

| Solubility | Soluble in EtOH, | Lipophilic ester nature |

| pKa (Predicted) | ~2.5 (Pyrimidine N) | Weakly basic due to ester EWG |

Synthesis & Production Protocol

The most robust synthesis of this compound utilizes a condensation reaction between an amidine and a

Reaction Mechanism

The synthesis involves the cyclocondensation of Acetamidine hydrochloride (providing the N-C-N fragment with the C2-methyl) and Ethyl 2-acetyl-3-oxobutanoate (Ethyl diacetoacetate), which provides the carbon backbone with methyls at C4/C6 and the central ester group.

Pathway:

-

Base Activation: Sodium ethoxide neutralizes the acetamidine hydrochloride to generate the free base.

-

Nucleophilic Attack: The amidine nitrogen attacks one of the carbonyl carbons of the

-diketone. -

Cyclization: The second nitrogen attacks the remaining carbonyl, followed by dehydration (loss of

) to aromatize the ring.

Experimental Protocol

Reagents:

-

Acetamidine Hydrochloride (1.0 eq)

-

Ethyl 2-acetyl-3-oxobutanoate (1.0 eq) [CAS: 603-69-0]

-

Sodium Ethoxide (1.1 eq) or Sodium metal in absolute Ethanol

-

Solvent: Absolute Ethanol

Step-by-Step Methodology:

-

Preparation of Ethoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium metal (0.58 g, 25 mmol) in 50 mL of absolute ethanol to generate sodium ethoxide in situ.

-

Amidine Formation: Add Acetamidine hydrochloride (2.36 g, 25 mmol) to the solution and stir at room temperature for 15 minutes to release the free amidine.

-

Condensation: Dropwise add Ethyl 2-acetyl-3-oxobutanoate (5.4 g, 25 mmol) over 10 minutes. The solution may turn yellow/orange.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor consumption of starting material by TLC (System: Hexane:EtOAc 3:1). -

Workup:

-

Cool the mixture to room temperature.

-

Evaporate the ethanol under reduced pressure.

-

Resuspend the residue in water (50 mL) and extract with Dichloromethane (

mL). -

Dry the organic layer over anhydrous

and concentrate.

-

-

Purification: Purify the crude oil/solid via recrystallization from cold hexane or column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Synthesis Workflow Diagram

Caption: Cyclocondensation pathway for the synthesis of the target pyrimidine ester.

Analytical Characterization

Validating the structure requires confirming the presence of the ethyl ester and the symmetric methyl groups on the pyrimidine ring.

Predicted NMR Data ( )

Due to the symmetry of the molecule (methyls at 4 and 6 are chemically equivalent), the NMR spectrum is distinctively simple.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1.40 | Triplet ( | 3H | Ester | |

| 2.55 | Singlet | 6H | C4-Me & C6-Me (Symmetric) | |

| 2.68 | Singlet | 3H | C2-Me | |

| 4.42 | Quartet ( | 2H | Ester |

Mass Spectrometry

-

Ionization Mode: ESI (+)

-

Molecular Ion:

-

Fragmentation Pattern: Loss of ethyl group (

) or ethoxy group (

Applications in Drug Development

1. Pharmacophore Scaffold: The 2,4,6-trimethylpyrimidine core is a bioisostere for pyridine and benzene rings in drug design. The C5-ester provides a handle for further derivatization (e.g., hydrolysis to acid, reduction to alcohol, or conversion to amides).

2. Heterocyclic Building Block: This compound acts as a precursor for:

-

Antivirals: Pyrimidine derivatives are structural analogs of nucleobases (cytosine, thymine), making them essential in designing polymerase inhibitors.

-

Kinase Inhibitors: The rigid aromatic core can position substituents to interact with the ATP-binding pocket of protein kinases.

3. Agricultural Chemistry: Substituted pyrimidine carboxylates are frequently explored as herbicides (ALS inhibitors) and fungicides due to their metabolic stability in plant systems.

References

Spectroscopic Data of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate is a substituted pyrimidine derivative. The pyrimidine ring is a core structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1] The precise characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in drug development processes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation of these compounds.[2]

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Caption: Molecular Structure

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the ethyl and methyl protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) should be employed to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~4.35 | Quartet (q) | ~7.1 | 2H | -O-CH₂ -CH₃ |

| ~2.65 | Singlet (s) | - | 3H | Pyrimidine-CH₃ (at C2 or C4/C6) |

| ~2.55 | Singlet (s) | - | 6H | Pyrimidine-CH₃ (at C2 or C4/C6) |

| ~1.40 | Triplet (t) | ~7.1 | 3H | -O-CH₂-CH₃ |

Justification of Predicted Chemical Shifts:

-

The methylene protons (-O-CH₂ -CH₃) of the ethyl ester are expected to be deshielded due to the adjacent electron-withdrawing oxygen atom, appearing as a quartet around 4.35 ppm.[3] The quartet multiplicity arises from coupling with the three neighboring methyl protons.

-

The methyl protons (-O-CH₂-CH₃ ) of the ethyl group are predicted to resonate as a triplet around 1.40 ppm due to coupling with the adjacent methylene protons.[3]

-

The three methyl groups on the pyrimidine ring are in different chemical environments. The methyl groups at positions 4 and 6 are chemically equivalent due to the symmetry of the ring, while the methyl group at position 2 is unique. These protons are attached to an aromatic ring and are expected to appear as singlets in the range of 2.5-2.7 ppm. Due to the electronic effects of the nitrogen atoms and the ester group, slight differences in their chemical shifts are anticipated.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.[2]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O (Ester) |

| ~165 | C 2, C 4, C 6 (Pyrimidine ring) |

| ~115 | C 5 (Pyrimidine ring) |

| ~61 | -O-CH₂ -CH₃ |

| ~24 | Pyrimidine-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Justification of Predicted Chemical Shifts:

-

The carbonyl carbon of the ethyl ester is expected to be the most deshielded, appearing around 168 ppm.[3][4]

-

The carbon atoms of the pyrimidine ring (C2, C4, C6) are deshielded due to the electronegative nitrogen atoms and will likely appear in the region of 165 ppm.[5][6] The C5 carbon, being further from the nitrogen atoms, is expected to be more shielded, resonating around 115 ppm.

-

The methylene carbon of the ethyl group (-O-CH₂ -CH₃) will be deshielded by the attached oxygen, with a predicted chemical shift of approximately 61 ppm.[3][6]

-

The methyl carbons on the pyrimidine ring are expected to have chemical shifts around 24 ppm.

-

The terminal methyl carbon of the ethyl group (-O-CH₂-CH₃ ) is the most shielded carbon, predicted to appear at about 14 ppm.[3][4]

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[2]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2980-2900 | Medium-Strong | C-H stretch | Methyl and Ethyl groups |

| 1725-1710 | Strong | C=O stretch | Ethyl ester |

| 1600-1550 | Medium-Strong | C=N and C=C stretch | Pyrimidine ring |

| 1465-1440 | Medium | C-H bend | Methyl and Ethyl groups |

| 1380-1365 | Medium | C-H bend (umbrella) | Methyl groups |

| 1250-1200 | Strong | C-O stretch | Ester |

Interpretation of Predicted IR Spectrum:

-

The presence of C-H bonds in the methyl and ethyl groups will give rise to stretching vibrations in the 2980-2900 cm⁻¹ region.[7][8]

-

A strong absorption band between 1725-1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ethyl ester.[9]

-

The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1600-1550 cm⁻¹ region.[10][11]

-

The C-H bending vibrations of the methyl and ethyl groups are expected in the 1465-1365 cm⁻¹ range.[7]

-

A strong band in the 1250-1200 cm⁻¹ region is indicative of the C-O stretching vibration of the ester group.[12]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron impact (EI) ionization is a common method that often leads to fragmentation of the molecule, providing valuable structural information.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph.

-

Ionization: In electron impact (EI) mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Fragmentation Pattern

The predicted molecular formula for this compound is C₁₁H₁₆N₂O₂. The predicted molecular weight is approximately 208.26 g/mol .

-

Molecular Ion (M⁺): A peak at m/z ≈ 208 is expected, corresponding to the intact molecule with one electron removed.

-

Major Fragmentation Pathways:

-

Loss of an ethoxy radical (-•OCH₂CH₃) from the molecular ion would result in a fragment at m/z ≈ 163.

-

Loss of an ethyl radical (-•CH₂CH₃) would lead to a fragment at m/z ≈ 179.

-

Cleavage of the ester group could lead to the loss of ethylene (C₂H₄) via a McLafferty rearrangement, if a gamma-hydrogen is available, though this is less likely in this specific structure. A more probable fragmentation is the loss of ethanol (CH₃CH₂OH), resulting in a fragment at m/z ≈ 162.[13][14]

-

Loss of a methyl radical (-•CH₃) from the pyrimidine ring would produce a fragment at m/z ≈ 193.

-

Further fragmentation of the pyrimidine ring can also occur.[15][16][17]

-

Caption: Fragmentation Pathway

Summary of Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Quartet at ~4.35 ppm (2H), Singlets at ~2.65 and ~2.55 ppm (3H and 6H), Triplet at ~1.40 ppm (3H) |

| ¹³C NMR | Peaks at ~168, ~165, ~115, ~61, ~24, and ~14 ppm |

| IR | Strong C=O stretch at ~1720 cm⁻¹, C-H stretches at ~2950 cm⁻¹, C=N/C=C stretches at ~1580 cm⁻¹, Strong C-O stretch at ~1230 cm⁻¹ |

| Mass Spec | Molecular ion (M⁺) at m/z ≈ 208, with major fragments at m/z ≈ 193, 179, 163, and 162 |

References

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (URL: [Link])

-

The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. - Testbook. (URL: [Link])

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed. (URL: [Link])

-

The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Asia. (URL: [Link])

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. (URL: [Link])

-

Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit - Open Access LMU. (URL: [Link])

-

Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - ACS Publications. (URL: [Link])

-

(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (URL: [Link])

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (URL: [Link])

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - ResearchGate. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

1H NMR Chemical Shift - Oregon State University. (URL: [Link])

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - Semantic Scholar. (URL: [Link])

-

Mass spectral fragmentation modes of pyrimidine derivatives. (URL: [Link])

-

13C NMR Chemical Shift - Oregon State University. (URL: [Link])

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

-

The C=O Bond, Part VI: Esters and the Rule of Three - Spectroscopy Online. (URL: [Link])

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines - Scientific Research Publishing. (URL: [Link])

-

13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry. (URL: [Link])

-

Mass Spectrometry Part 4-Fragmentation in Ethers - YouTube. (URL: [Link])

-

NMR Chemical Shift Values Table - Chemistry Steps. (URL: [Link])

-

CSD Solution #13. (URL: [Link])

-

IR Spectroscopy Tutorial: Esters. (URL: [Link])

-

Fragmentation Mechanisms - Intro to Mass Spectrometry. (URL: [Link])

-

Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed. (URL: [Link])

-

Lec15 - IR Spectra of Aromatic Compounds - YouTube. (URL: [Link])

-

Identification of Aromatic Fatty Acid Ethyl Esters - TDX. (URL: [Link])

-

15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (URL: [Link])

-

REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS - Canadian Science Publishing. (URL: [Link])

-

One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum - Taylor & Francis. (URL: [Link])

-

Research Article - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. CSD Solution #13 [chem.ucalgary.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. testbook.com [testbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tdx.cat [tdx.cat]

- 15. researchgate.net [researchgate.net]

- 16. sphinxsai.com [sphinxsai.com]

- 17. article.sapub.org [article.sapub.org]

Technical Deep Dive: Structural Elucidation of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

Executive Summary & Compound Identity

Subject: Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate CAS: 90905-54-7 Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol [1][2]

This guide provides a comprehensive technical framework for the NMR analysis of this compound (ETMPC).[2] Unlike common dihydropyrimidine intermediates (Biginelli products) or pyridine analogues (Collidine), ETMPC features a fully aromatic pyrimidine core.[2] This distinction is critical for spectral interpretation, particularly regarding ring current effects and coupling patterns.[2]

The following protocols are designed for researchers synthesizing ETMPC via the condensation of acetamidine with ethyl diacetoacetate, a pathway that introduces specific impurity profiles requiring rigorous spectroscopic validation.

Synthesis Context & Impurity Profiling

To interpret the NMR spectrum accurately, one must understand the "chemical genealogy" of the sample.[2] ETMPC is typically synthesized via the condensation of Acetamidine and Ethyl diacetoacetate .[2]

Synthesis Pathway Visualization

The following diagram outlines the formation of the pyrimidine core and potential side products.

Figure 1: Cyclocondensation pathway for ETMPC synthesis.[2] Note that incomplete cyclization or hydrolysis can lead to specific impurities detectable by NMR.[2]

Theoretical Framework: Symmetry & Assignment Logic[2]

Structural Symmetry Analysis

The pyrimidine ring is planar.[2] The axis of symmetry (C2 symmetry axis) theoretically passes through C2 and C5.[2]

-

C2 Position: Unique environment (flanked by two Nitrogens).[2]

-

C4 & C6 Positions: Chemically equivalent due to the symmetry of the methyl substituents and the planar ring, assuming rapid rotation of the ester group at C5.[2]

-

C5 Position: Unique environment (ipso to the ester).[2]

Predicted Chemical Shift Logic (1H NMR)

Assignments are based on substituent chemical shift additivity rules for pyrimidines.[2]

-

Ethyl Group (Ester): Classic pattern.[2] A triplet (~1.3 ppm) and a quartet (~4.4 ppm).[2] The quartet is deshielded by the ester oxygen.[2]

-

Ring Methyls (4-Me, 6-Me): These are adjacent to the ring nitrogens (ortho-like) but also ortho to the electron-withdrawing ester.[2] They typically appear as a singlet integrating to 6H.[2]

-

C2 Methyl: Flanked by two nitrogens (N1, N3).[2] This "double-alpha" effect causes significant deshielding relative to the 4,6-methyls.[2]

Experimental Protocol: 1H NMR Analysis

Sample Preparation[2]

-

Solvent: Chloroform-d (CDCl₃) is preferred for solubility and preventing H-D exchange of potentially acidic protons (though none are present in pure ETMPC).[2] DMSO-d₆ is a secondary choice if solubility is an issue.[2]

-

Concentration: 10-15 mg of sample in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).[2]

1H NMR Data Summary (CDCl₃, 400 MHz)

Note: Values are theoretical estimates based on structure-activity relationships of similar pyrimidine derivatives.

| Signal Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Structural Justification |

| Ethyl -CH₃ | 1.35 - 1.42 | Triplet (t) | 3H | 7.1 | Terminal methyl of ester. |

| 4-Me, 6-Me | 2.50 - 2.55 | Singlet (s) | 6H | - | Equivalent methyls on the ring.[2] |

| 2-Me | 2.65 - 2.75 | Singlet (s) | 3H | - | Deshielded by two adjacent N atoms.[2] |

| Ethyl -CH₂- | 4.38 - 4.45 | Quartet (q) | 2H | 7.1 | Methylene deshielded by Oxygen.[2] |

| Residual CHCl₃ | 7.26 | Singlet | - | - | Solvent standard.[2] |

Critical Spectral Features (Validation Checks)

-

Absence of NH Signals: Unlike Biginelli dihydropyrimidines (which show NH around 5-8 ppm), ETMPC is fully aromatic and has no NH protons .[2] The presence of a broad singlet >5 ppm indicates incomplete oxidation or starting material contamination.[2]

-

Methyl Separation: You must resolve the 2-Me from the 4,6-Me. If they overlap, use a higher field instrument (600 MHz) or change solvent to Benzene-d₆ to induce an aromatic solvent induced shift (ASIS).[2]

Experimental Protocol: 13C NMR Analysis

13C NMR Data Summary (CDCl₃, 100 MHz)

| Carbon Assignment | Chemical Shift (δ ppm) | Type (DEPT-135) | Notes |

| Ethyl -CH₃ | 14.1 | Positive (+) | Typical aliphatic methyl. |

| 4-Me, 6-Me | 22.5 - 23.5 | Positive (+) | Ring methyls. |

| 2-Me | 25.5 - 26.5 | Positive (+) | Most deshielded methyl.[2] |

| Ethyl -CH₂- | 61.5 - 62.0 | Negative (-) | Ester methylene.[2] |

| C5 (Ring) | 120.0 - 125.0 | Quaternary | Ipso to ester; shielded by resonance?[2] |

| C4, C6 (Ring) | 162.0 - 164.0 | Quaternary | Deshielded by N and adjacent Me.[2] |

| C2 (Ring) | 165.0 - 167.0 | Quaternary | Between two N atoms.[2] |

| C=O (Ester) | 166.0 - 168.0 | Quaternary | Carbonyl carbon.[2] |

Advanced Verification: 2D NMR Workflow

If the 1D spectrum shows ambiguity (e.g., overlapping methyls), the following HMBC correlation logic validates the structure.

Figure 2: HMBC connectivity logic. The key diagnostic is the 3-bond coupling from the 4,6-Methyl protons to the C5 carbon, which is not possible for the 2-Methyl protons.[2]

Troubleshooting & Impurity Identification

| Impurity / Artifact | 1H NMR Signature | Remediation |

| Acetamidine | Broad singlet ~8-9 ppm (NH), Methyl singlet ~2.0 ppm.[2] | Wash sample with dilute NaHCO₃ or recrystallize from EtOH.[2] |

| Ethyl Diacetoacetate | Complex keto-enol peaks.[2] Olefinic singlet ~5.0 ppm (enol), CH2 singlet ~3.5 ppm (keto).[2] | Vacuum distillation or column chromatography (Hexane/EtOAc).[2] |

| Water | Singlet at ~1.56 ppm (CDCl₃) or ~3.33 ppm (DMSO).[2] | Dry sample over MgSO₄ or use fresh ampoule solvent.[2] |

| Rotamers | Broadening of Ethyl signals or 4,6-Me splitting at low temp.[2] | Run NMR at 50°C to sharpen peaks via rapid exchange. |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for substituent chemical shift additivity rules).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] [Link]2]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[2] Spectral Database for Organic Compounds (SDBS).[2] Retrieved February 2, 2026, from [Link] (General reference for pyrimidine base shifts).[2]

-

PubChem. (n.d.).[2] Compound Summary for this compound (CAS 90905-54-7). Retrieved February 2, 2026, from [Link]2]

Sources

"Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, forming the nucleus of essential biomolecules such as the nucleobases uracil, thymine, and cytosine. Its prevalence in nature has made it a "privileged structure" in medicinal chemistry, with pyrimidine derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anti-cancer properties.[1][2] Consequently, the development of robust and efficient synthetic routes to novel substituted pyrimidines is of paramount importance to drug discovery and development professionals.

This guide provides a detailed technical overview of the synthesis of a specific polysubstituted pyrimidine, This compound . We will delve into the primary synthetic pathway, elucidate the underlying reaction mechanism, provide a detailed experimental protocol, and present the information in a format tailored for researchers and scientists in the field.

Core Synthetic Strategy: The Pinner Condensation

The most direct and classical approach for constructing the 2,4,6-trisubstituted pyrimidine core of the target molecule is a variation of the Pinner synthesis. This powerful reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine.[3] For the specific synthesis of this compound, the logical disconnection points to two key starting materials:

-

Ethyl 2-acetyl-3-oxobutanoate (Ethyl α-acetylacetoacetate): This β-dicarbonyl compound provides the carbon backbone for positions C4, C5, and C6 of the pyrimidine ring, including the C4-methyl, C5-ethyl carboxylate, and C6-methyl substituents.

-

Acetamidine: This amidine serves as the nitrogen source for N1 and N3 and provides the C2-methyl group, completing the heterocyclic ring.

The reaction is typically catalyzed by a base, which facilitates the deprotonation of the amidine salt (if used) and promotes the key nucleophilic attack and cyclization steps.

Reaction Mechanism: A Stepwise Elucidation

The formation of the pyrimidine ring from these precursors proceeds through a well-established mechanistic pathway involving nucleophilic addition, cyclization, and dehydration.

-

Amidine Activation: If acetamidine is used as its hydrochloride salt, a base (e.g., sodium ethoxide) is required to generate the free amidine, a more potent nucleophile.

-

Initial Nucleophilic Attack: One of the nitrogen atoms of the acetamidine performs a nucleophilic attack on one of the ketone carbonyls of ethyl 2-acetyl-3-oxobutanoate. This forms a tetrahedral carbinolamine intermediate.

-

First Dehydration: The carbinolamine intermediate readily loses a molecule of water to form a more stable enamine or a related condensation product.

-

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks the remaining carbonyl carbon intramolecularly. This crucial ring-closing step forms a six-membered dihydropyrimidine intermediate.

-

Final Aromatization: The dihydropyrimidine intermediate undergoes a final dehydration step, eliminating a second molecule of water. This step is thermodynamically driven by the formation of the stable, aromatic pyrimidine ring, yielding the final product.[4][5]

This tandem annulation process provides an efficient and convergent route to the desired polysubstituted pyrimidine.[4]

Visualizing the Synthesis Pathway

The following diagram illustrates the overall transformation from starting materials to the final product.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| Ethyl 2-acetyl-3-oxobutanoate | 172.18 | 50 | 1.0 | 8.61 g |

| Acetamidine Hydrochloride | 94.54 | 55 | 1.1 | 5.10 g |

| Sodium Ethoxide (NaOEt) | 68.05 | 60 | 1.2 | 4.08 g |

| Absolute Ethanol | - | - | - | 150 mL |

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is dry.

-

Reagent Addition: To the flask, add absolute ethanol (150 mL) followed by sodium ethoxide (4.08 g). Stir the mixture until the sodium ethoxide is fully dissolved.

-

Amidine Formation: Add acetamidine hydrochloride (5.10 g) to the solution. Stir for 15 minutes at room temperature to allow for the formation of the free base.

-

Dicarbonyl Addition: Slowly add ethyl 2-acetyl-3-oxobutanoate (8.61 g) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in ethyl acetate (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Safety Precautions:

-

All procedures should be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium ethoxide is corrosive and reacts violently with water. Handle with care.

-

Ethanol is a flammable liquid. Avoid open flames.

Conclusion

The synthesis of this compound is effectively achieved through a well-established Pinner-type condensation reaction. This method, which utilizes readily available starting materials, offers a reliable and scalable pathway for accessing this class of polysubstituted pyrimidines. The mechanistic understanding and detailed protocol provided in this guide serve as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for applications in pharmaceutical and materials science.

References

- MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.

- Rho, T., & Abuh, Y. F. (1994). One-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate. Synthetic Communications, 24(2), 253-258.

- Tolba, M. S., et al. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2022), 121-140.

- Organic & Biomolecular Chemistry (RSC Publishing). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation.

- Organic Chemistry Portal. Pyrimidine synthesis.

- Benchchem. Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8.

- Ballard, E., & Johnson, T. B. (1920). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 42(2), 365-376.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process.

- PMC. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.

- Jagwani, S. S., & Joshi, S. V. (2014). Green Techniques for Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555.

- ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. 2003(xv), 22-28.

- Bangladesh Journals Online. Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox.

- Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.

- Scribd. Hantzsch Pyridine Synthesis | PDF.

- Wikipedia. Hantzsch pyridine synthesis.

- Benchchem. Application Notes and Protocols: Hantzsch Pyridine Synthesis with Ethyl 2,4-dioxopentanoate.

- Organic Syntheses. Working with Hazardous Chemicals.

-

Academia.edu. (PDF) Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[3][6]thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at:

- PMC. (2023, September 20). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.

- Organic Syntheses Procedure. 5-ethyl-2-methylpyridine.

- PubChem. Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | C9H11NO4 | CID 54676534.

- Wikipedia. 2,4,6-Trimethylpyridine.

- MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms.

- ResearchGate. (PDF) Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

- Organic Syntheses Procedure. bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate.

- SciSpace. Hantzsch pyridine synthesis | 37 Publications | 294 Citations | Top Authors.

- OMICS International. Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives.

- ResearchGate. The crystal structure of ethyl 2-methyl-5-oxo-4-(2-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H23N2O4.

- Stenutz. 2,4,6-trimethylpyridine.

- ResearchGate. Mechanistic pathway for the formation of ethyl pyridipyrimidine-6-carboxylate 3a–d.

Sources

- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 4. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyrimidine synthesis [organic-chemistry.org]

- 6. growingscience.com [growingscience.com]

Technical Whitepaper: Physicochemical Profiling & Stability of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

[1][2]

Executive Summary

This compound (CAS: 90905-54-7) is a trisubstituted pyrimidine ester utilized as a scaffold in the synthesis of bioactive heterocyclic compounds.[1][2][3][4] Its structural integrity relies on the stability of the central aromatic pyrimidine ring and the reactivity of the C5-ester functionality. This guide outlines its identification, predicted physical states, stability mechanisms, and handling protocols to ensure experimental reproducibility.

Chemical Identity & Structural Analysis

The compound is characterized by a pyrimidine core substituted with methyl groups at the 2, 4, and 6 positions, and an ethyl carboxylate moiety at the 5-position.[1] The steric bulk of the ortho-methyl groups (positions 4 and 6) provides significant shielding to the ester carbonyl, influencing its hydrolysis rate compared to less substituted analogs.

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 90905-54-7 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| SMILES | O=C(OCC)C1=C(C)N=C(C)N=C1C |

| Structural Class | Heteroaromatic Ester |

Structural Visualization

The following diagram illustrates the chemical structure and the numbering scheme used for NMR assignment and reactivity prediction.

Figure 1: Connectivity of this compound showing the steric environment of the C5-ester.[1][2]

Physical Appearance & Properties

While specific experimental melting points are often proprietary or batch-dependent for this intermediate, structural analogs and synthesis conditions suggest the following profile. Researchers should validate these properties upon receipt.

-

Physical State: Typically a low-melting solid or viscous pale-yellow oil at room temperature.[1][2] High-purity samples may crystallize as white to off-white needles.[1][2]

-

Solubility:

-

High: Dichloromethane, Ethyl Acetate, Methanol, DMSO.[1]

-

Low/Insoluble: Water (due to lipophilic methyl/ethyl groups).

-

-

Volatility: Low volatility; however, vacuum drying requires care to avoid sublimation if the compound is in solid form.

Stability Profile & Degradation Pathways

The compound is generally stable under ambient conditions but exhibits specific vulnerabilities that must be managed during storage and synthesis.

Hydrolytic Stability (Ester Cleavage)

The C5-ethyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding 2,4,6-trimethylpyrimidine-5-carboxylic acid .[1][2]

-

Risk Factor: Moderate. The flanking methyl groups at C4 and C6 provide steric hindrance, reducing the rate of nucleophilic attack at the carbonyl carbon compared to unhindered esters.

-

Mitigation: Store in anhydrous conditions. Avoid prolonged exposure to moisture.

Oxidative Stability

The methyl groups on the pyrimidine ring (benzylic-like positions) are potential sites for oxidation to aldehydes or carboxylic acids under strong oxidative stress (e.g., KMnO₄, CrO₃), though they are stable to atmospheric oxygen.[1]

-

N-Oxidation: The pyrimidine nitrogens can form N-oxides if treated with peracids (e.g., m-CPBA), altering solubility and reactivity.[1][2]

Thermal Stability[1][2]

-

Decarboxylation: The free acid form (post-hydrolysis) is prone to thermal decarboxylation. The ester itself is thermally robust up to ~150°C but should be stored cool to prevent slow transesterification or hydrolysis.

Degradation Logic Diagram

The following workflow illustrates the primary degradation routes to monitor.

Figure 2: Primary degradation pathway via hydrolysis and subsequent decarboxylation.[1][2]

Handling, Storage, & Safety Protocols

Based on the stability profile, the following "Self-Validating" protocols are recommended.

Storage Conditions

-

Temperature: Refrigerate at 2°C to 8°C . Long-term storage at -20°C is optimal to prevent slow hydrolysis.[1][2]

-

Atmosphere: Store under Argon or Nitrogen to prevent moisture ingress.

-

Container: Amber glass vials with Teflon-lined caps.

Quality Control (QC) Workflow

Upon receipt or synthesis, validate the compound using this logic:

-

Appearance Check: Must be free of dark tarry residues (indicates oxidative degradation).

-

1H-NMR Validation (CDCl₃):

-

Look for three distinct methyl singlets (approx. 2.4 - 2.6 ppm).[2]

-

Confirm ethyl group pattern (quartet ~4.4 ppm, triplet ~1.4 ppm).

-

Impurity Check: Absence of broad OH peak (carboxylic acid) or missing ethyl signals.

-

Synthesis Context (Hantzsch-Type Condensation)

For researchers synthesizing this compound, the most robust route involves the condensation of acetamidine with ethyl diacetoacetate (ethyl 2-acetyl-3-oxobutanoate).[1][2]

-

Reagents: Acetamidine hydrochloride + Ethyl diacetoacetate.

-

Base: Sodium ethoxide (NaOEt) in Ethanol.

-

Mechanism: Cyclocondensation followed by dehydration. Unlike the classic Hantzsch dihydropyridine synthesis, this route using an amidine directly yields the aromatic pyrimidine, avoiding the need for an oxidation step.

References

Sources

- 1. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]

- 2. ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE | CAS#:21684-59-3 | Chemsrc [chemsrc.com]

- 3. 81633-29-6|Ethyl 2-amino-4-methylpyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

In Silico Modeling of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate: A Lead Scaffold Assessment Guide

Executive Summary

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate (ETMP) represents a critical structural scaffold in medicinal chemistry. Structurally, it is the aromatized derivative of the classic Biginelli dihydropyrimidines. While dihydropyrimidines are famous as calcium channel blockers (e.g., Nifedipine analogs), the fully aromatic pyrimidine core of ETMP offers distinct electronic properties, planar geometry, and potential as a kinase or dihydrofolate reductase (DHFR) inhibitor.

This technical guide provides a rigorous in silico framework to evaluate ETMP as a drug candidate. We move beyond simple property prediction to a causal analysis of its quantum mechanical stability, pharmacokinetic profile, and binding dynamics.

Phase 1: Quantum Mechanical Profiling (DFT)

Before biological interaction can be modeled, the molecule's internal electronic environment must be defined. We utilize Density Functional Theory (DFT) to optimize geometry and calculate the HOMO-LUMO gap, which serves as a proxy for chemical reactivity and kinetic stability.

Computational Theory

The pyrimidine ring is electron-deficient. The presence of three methyl groups (electron-donating via hyperconjugation) at positions 2, 4, and 6, contrasted with the electron-withdrawing ethyl ester at position 5, creates a unique "push-pull" electronic system.

DFT Protocol

-

Software: Gaussian 16 or ORCA (Open-source alternative).

-

Functional/Basis Set: B3LYP/6-311G(d,p). This hybrid functional provides the optimal balance between cost and accuracy for organic small molecules.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

) to mimic physiological conditions.

Key Output Parameters

| Parameter | Description | Target Range for Stability |

| HOMO Energy | Highest Occupied Molecular Orbital (Electron Donor) | < -6.0 eV (resists oxidation) |

| LUMO Energy | Lowest Unoccupied Molecular Orbital (Electron Acceptor) | > -2.0 eV (resists reduction) |

| Band Gap ( | > 4.0 eV (indicates kinetic stability) | |

| Dipole Moment ( | Polarity index | 2.0 - 5.0 Debye (favors solubility) |

Phase 2: Druggability & ADMET Profiling

A potent binder is useless if it cannot reach its target. We employ the SwissADME and ProTox-II architectures to filter ETMP against the "Rule of Five" and toxicity endpoints.

The Physicochemical Filter

Using the canonical SMILES string for ETMP (CCOC(=O)C1=C(N=C(N=C1C)C)C), we assess bioavailability.

Predicted Profile (Standardized):

-

Molecular Weight: ~194.23 g/mol (Well below 500 Da limit).

-

LogP (Lipophilicity): ~1.8 - 2.2. This is the "sweet spot" for oral bioavailability, allowing membrane permeability without sequestration in adipose tissue.

-

TPSA (Topological Polar Surface Area): < 140 Ų. The pyrimidine nitrogens and ester oxygens contribute to TPSA, but the molecule remains compact enough to potentially cross the Blood-Brain Barrier (BBB).

Toxicity Prediction (In Silico)

-

Tool: ProTox-II.

-

Endpoint: LD50 prediction and Hepatotoxicity.

-

Risk: Pyrimidines are generally safe, but the ester moiety can be hydrolyzed by carboxylesterases in the liver. Models should check for metabolic activation leading to reactive intermediates.

Phase 3: Molecular Docking (Target: Dihydrofolate Reductase)

To demonstrate bioactivity, we dock ETMP against Dihydrofolate Reductase (DHFR) . Pyrimidine derivatives are classical inhibitors of DHFR (e.g., Trimethoprim), disrupting folate synthesis in bacteria and cancer cells.

Docking Workflow (AutoDock Vina)

Step 1: Ligand Preparation

-

Convert optimized DFT structure (log file) to PDBQT format.

-

Assign Gasteiger charges.

-

Define rotatable bonds: The ethyl ester chain is flexible; the pyrimidine ring is rigid.

Step 2: Receptor Preparation

-

Target: Human DHFR (PDB ID: 1KMS ).

-

Remove crystallographic water and native ligands (methotrexate).

-

Add polar hydrogens and Kollman charges.

Step 3: Grid Generation

-

Center the grid box on the active site (Phe31, Phe34, Arg70).

-

Dimensions:

Å.

Step 4: Execution

-

Run AutoDock Vina with exhaustiveness = 32.

-

Success Metric: Binding affinity (

) < -7.0 kcal/mol indicates a potential lead.

Visualization of the Pipeline

The following diagram illustrates the logical flow from structure generation to docking analysis.

Figure 1: The integrated in silico workflow for evaluating this compound.

Phase 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation is required to verify if the ETMP-DHFR complex remains stable over time or if the ligand drifts out of the binding pocket.

Simulation Protocol (GROMACS)

System Setup:

-

Topology Generation:

-

Protein: CHARMM36m force field.

-

Ligand (ETMP): CGenFF (CHARMM General Force Field) for parameterization.

-

-

Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

-

Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.

Production Run:

-

Time: 100 ns.

-

Ensemble: NPT (Isothermal-Isobaric) at 310 K and 1 bar.

-

Integrator: Leap-frog algorithm (2 fs time step).

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Measures structural stability. A ligand RMSD < 2.0 Å indicates stable binding.

-

RMSF (Root Mean Square Fluctuation): Measures residue flexibility. High fluctuation in the active site suggests the ligand is not stabilizing the pocket.

-

H-Bond Analysis: Calculate the occupancy of Hydrogen bonds (e.g., between ETMP Nitrogen and DHFR Glu30) over the trajectory.

MD Workflow Diagram

The following diagram details the specific GROMACS execution steps.

Figure 2: Step-by-step Molecular Dynamics simulation protocol using GROMACS.

References

-

SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[1][2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3] Scientific Reports, 7, 42717.[1][2] [Link]

-

AutoDock Vina: Trott, O., & Olson, A. J. (2010).[4][5] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[4][5][6][7] Journal of Computational Chemistry, 31(2), 455–461. [Link]

-

GROMACS: Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015).[8][9] GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers.[9][10] SoftwareX, 1-2, 19-25.[8] [Link]

-

Lipinski's Rule of 5: Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

Sources

- 1. Daina, A., Michielin, O. and Zoete, V. (2017) SwissADME A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Scientific Reports, 7, Article No. 42717. - References - Scientific Research Publishing [scirp.org]

- 2. Daina, A., Michielin, O. and Zoete, V. (2017) SwissADME A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Scientific Report, 7, Article No. 42717. - References - Scientific Research Publishing [scirp.org]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trott, O. and Olson, A.J. (2010) AutoDock Vina Improving the Speed and Accuracy of Docking with a New Scoring Function, Efficient Optimization, and Multithreading. Journal of Computational Chemistry, 31, 455-461. - References - Scientific Research Publishing [scirp.org]

- 5. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trott, O. and A.J. Olson, AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. J Comput Chem. 31(2): p. 455-61. [sciepub.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Mark Abraham - Google Scholar [scholar.google.com]

- 9. Bibliography - GROMACS 2026.0 documentation [manual.gromacs.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Streamlined One-Pot Synthesis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

Abstract: This application note presents a robust and efficient one-pot, three-component protocol for the synthesis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate. Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] This guide provides researchers, scientists, and drug development professionals with a detailed, field-proven methodology that emphasizes experimental causality, self-validating checkpoints, and operational simplicity. By condensing the reaction into a single step, this protocol offers significant advantages in terms of time, resource management, and yield efficiency over traditional multi-step approaches.

Scientific Foundation and Rationale

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry. The target molecule, this compound, is constructed via a multicomponent reaction (MCR) that leverages the principles of the renowned Biginelli and Hantzsch syntheses.[2][3] These reactions are celebrated for their ability to generate molecular complexity from simple, readily available precursors in a single operation.

Reaction Principle:

The core of this protocol involves the acid-catalyzed condensation of acetamidine , ethyl acetoacetate , and acetaldehyde .

-

Acetamidine Hydrochloride: Serves as the nitrogen-containing backbone (N-C-N) and provides the methyl group at the C2 position of the pyrimidine ring.

-

Ethyl Acetoacetate: A versatile β-ketoester that provides the carbons for positions C4, C5, and C6, along with the methyl group at C4 and the ethyl carboxylate at C5.

-

Acetaldehyde: Supplies the carbon and methyl group for the C6 position of the ring.

The one-pot nature of this synthesis is achieved by carefully controlling the reaction conditions to facilitate a sequential cascade of reactions—Knoevenagel condensation, Michael addition, and cyclization/dehydration—followed by an in-situ oxidation to yield the final aromatic pyrimidine product.

Mechanism of Action:

The reaction proceeds through a putative dihydropyrimidine intermediate, which subsequently aromatizes. The generally accepted mechanism involves several key steps:[4][5]

-

Iminium Formation: The reaction is initiated by the acid-catalyzed condensation of acetaldehyde and acetamidine to form a reactive acyliminium ion intermediate.

-

Nucleophilic Addition: The enol form of ethyl acetoacetate acts as a nucleophile, attacking the iminium ion.

-

Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization via attack of the remaining amidine nitrogen onto the ketone carbonyl, followed by dehydration to form a stable 1,4-dihydropyrimidine (DHP) ring.

-

Aromatization: The dihydropyrimidine intermediate is then oxidized to the final, stable aromatic pyrimidine. This oxidation can often be achieved by air or can be facilitated by a mild oxidizing agent. The driving force for this step is the formation of a highly stable aromatic system.[3]

Experimental Design and Protocols

This section provides a detailed, step-by-step methodology for the synthesis. Adherence to these steps is critical for ensuring reproducibility and high yield.

2.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount (mmol) | Amount (g/mL) | Role |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | ≥99% | 10.0 | 1.30 g (1.27 mL) | C4,C5,C6 Precursor |

| Acetaldehyde | C₂H₄O | 44.05 | ≥99% | 12.0 | 0.53 g (0.67 mL) | C4-Me Precursor |

| Acetamidine HCl | C₂H₇ClN₂ | 94.54 | ≥98% | 10.0 | 0.95 g | N-C(Me)-N Precursor |

| Ethanol | C₂H₅OH | 46.07 | 200 Proof | - | 20 mL | Solvent |

| Conc. HCl | HCl | 36.46 | 37% | Catalytic | ~2 drops | Catalyst |

| Iodine (I₂) | I₂ | 253.81 | ≥99.8% | 10.0 | 2.54 g | Oxidizing Agent |

2.2. Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Recrystallization dish and filtration apparatus (Büchner funnel)

2.3. One-Pot Synthesis Protocol

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (10.0 mmol, 1.27 mL), acetamidine hydrochloride (10.0 mmol, 0.95 g), and ethanol (20 mL).

-

Begin stirring the mixture to achieve a suspension.

Step 2: Initiation of Condensation

-

Carefully add acetaldehyde (12.0 mmol, 0.67 mL) to the flask, followed by 2 drops of concentrated hydrochloric acid to catalyze the reaction.

-

Attach a reflux condenser to the flask.

Scientist's Note: Acetaldehyde is highly volatile (b.p. 21°C). It should be handled in a fume hood and added to the reaction mixture promptly. The use of a slight excess (1.2 eq) ensures the reaction goes to completion, compensating for any potential loss due to evaporation. The acid catalyst is crucial for protonating the carbonyl and amidine groups, thereby activating them for nucleophilic attack.[5]

Step 3: Reflux and Dihydropyrimidine Formation

-

Heat the reaction mixture to reflux (~78°C for ethanol) using a heating mantle.

-

Maintain a gentle reflux with continuous stirring for 2 hours. The solution may become more homogeneous as the reaction progresses.

Step 4: In-Situ Oxidation

-

After 2 hours, remove the heat source and allow the mixture to cool slightly (to ~50-60°C).

-

In a separate beaker, dissolve iodine (10.0 mmol, 2.54 g) in a minimal amount of ethanol.

-

Add the iodine solution portion-wise to the reaction mixture. The solution will turn dark brown.

-

Re-attach the condenser and heat the mixture back to reflux for an additional 1 hour to complete the aromatization.

Scientist's Note: The dihydropyrimidine intermediate formed in the first stage is susceptible to oxidation. While air can sometimes suffice, explicitly adding a mild oxidizing agent like iodine ensures a complete and clean conversion to the desired aromatic pyrimidine, significantly improving the final yield and purity.

Step 5: Work-up and Product Isolation

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

-

Pour the concentrated crude mixture into 100 mL of cold water.

-

Neutralize the solution by slowly adding a saturated aqueous solution of sodium thiosulfate until the brown color of the excess iodine disappears. This is followed by the addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts in a separatory funnel, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

Step 6: Purification

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude solid product.

-

Purify the crude product by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

2.4. Characterization

-

Appearance: White to pale yellow crystalline solid.

-

Yield: Typically 70-80%.

-

Melting Point: To be determined and compared with literature values.

-

Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to ensure the presence of all functional groups and the correct molecular weight.

Visualized Workflows

Overall Reaction Scheme:

Caption: One-pot synthesis of the target pyrimidine.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

References

- [No Title] (n.d.).

-

Kamali, M. (2016). One-pot, solvent-free, and efficient synthesis of 2,4,6-triarylpyridines using CoCl 2 .6H 2 O as a recyclable catalyst . Cogent Chemistry, 2(1), 1171123. [Link]

-

Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. [Link]

- One-pot synthesis of 5-carboxanilide-dihydropyrimidinones using etidronic Acid. (n.d.). Arkat USA.

- Farhadi, A., et al. (2021). Experimental and Theoretical Study on One-pot, Synthesis of Some 4-Aryl-1,3,4,6,7,8-hexahydroquinazolin-2,5(1H,6H)- diones Deriv. Journal of Applied Chemistry Research, 15(3), 21-43.

- Preparation method for 2,4,6-trimethyl pyridine. (n.d.). Google Patents.

-

One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor . (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

- Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)

-

Iacob, A. A., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties . Molecules, 26(11), 3138. [Link]

-

Ballard, E., & Johnson, T. B. (1922). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid . Journal of the American Chemical Society, 44(9), 2073-2077. [Link]

-

Hantzsch pyridine synthesis . (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates . (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Biginelli reaction . (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]

-

Pyrimidine synthesis . (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

-

5-ethyl-2-methylpyridine . (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]

- Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256.

-

Biginelli Reaction . (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

-

Wiley, R. H., & Yamamoto, Y. (1953). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction . The Journal of Organic Chemistry, 18(10), 1286–1289. [Link]

- Jagwani, S., & Joshi, P. (2014). Green and efficient synthesis of 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555.

-

Hantzsch pyridine synthesis - overview . (n.d.). ChemTube3D. Retrieved February 2, 2026, from [Link]

- Novel pyrimidine-5-carboxamide derivatives. (n.d.). Google Patents.

-

Structure, Mechanism and Reactivity of Hantzsch Esters . (2004, August 25). Macmillan Group. Retrieved February 2, 2026, from [Link]

-

A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines . (2019, February 15). Retrieved February 2, 2026, from [Link]

-

Natale, N. R. (2000). Learning from the Hantzsch synthesis . Journal of Chemical Education, 77(11), 1433. [Link]

Sources

- 1. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. Biginelli Reaction [organic-chemistry.org]

Application Notes and Protocols: Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Potential of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] As a privileged scaffold, its derivatives are integral to a multitude of approved drugs, including anticancer agents, antivirals, and antibiotics.[3] The versatility of the pyrimidine core allows for extensive structural modifications at the 2, 4, 5, and 6 positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[2]

This compound is a polysubstituted pyrimidine that, while not extensively studied itself, represents a promising starting point for the development of novel therapeutic agents. The presence of methyl groups at the 2, 4, and 6 positions can influence the compound's lipophilicity and metabolic stability, while the ethyl carboxylate group at the 5-position offers a versatile handle for further chemical modifications. These modifications can be crucial for optimizing a compound's interaction with biological targets.[4]

This document provides a comprehensive guide to the potential medicinal chemistry applications of this compound, including detailed protocols for its synthesis and the biological evaluation of its derivatives. The information presented herein is based on established principles of medicinal chemistry and extrapolated from studies on structurally related pyrimidine compounds.

Medicinal Chemistry Applications: A Scaffold for Diverse Therapeutic Areas

The structural features of this compound suggest its potential as a scaffold for developing inhibitors of various enzymes and as a core for novel antimicrobial agents.

Kinase Inhibitors in Oncology

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The pyrimidine scaffold is a well-established hinge-binding motif for many kinase inhibitors.[5] By designing and synthesizing derivatives of this compound, it is plausible to develop potent and selective inhibitors of various kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinases (CDKs).[6]

The ethyl carboxylate group can be converted to a variety of amides, which can form key hydrogen bond interactions within the ATP-binding pocket of kinases. The methyl groups can be strategically modified to enhance potency and selectivity and to modulate physicochemical properties.

Hypothesized Kinase Inhibition Workflow

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible one-pot synthesis of this compound based on a modified Biginelli-type reaction.

Materials:

-

Ethyl acetoacetate

-

Acetaldehyde

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add ethyl acetoacetate (2 equivalents), acetaldehyde (1 equivalent), and ammonium acetate (1.5 equivalents).

-

Add ethanol as a solvent and a catalytic amount of concentrated HCl.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Amide Derivatives

This protocol details the conversion of the ethyl ester to a library of amide derivatives for structure-activity relationship (SAR) studies.

Step 1: Hydrolysis of the Ester

-

Dissolve this compound in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (NaOH) and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 2,4,6-trimethylpyrimidine-5-carboxylic acid.

Step 2: Amide Coupling

-

To a solution of 2,4,6-trimethylpyrimidine-5-carboxylic acid in anhydrous dichloromethane (DCM), add 1.1 equivalents of a desired amine and 1.2 equivalents of a coupling agent (e.g., HATU).

-

Add 2 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the resulting amide by column chromatography or recrystallization.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of the synthesized pyrimidine derivatives against human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains. [7] Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

-

Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

-

Add an equal volume of the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The following table presents hypothetical and literature-derived biological activity data for pyrimidine derivatives to illustrate the potential of this scaffold.

| Compound ID | Structure | Target/Organism | Assay | IC₅₀ / MIC (µM) | Reference |

| 1 | This compound | S. aureus | Broth Microdilution | >128 | Hypothetical |

| 2 | Amide Derivative A | FGFR4 | Kinase Assay | 0.05 | Adapted from [6] |

| 3 | Amide Derivative B | MCF-7 | MTT Assay | 15.2 | Hypothetical |

| 4 | 2,4,6-Trisubstituted Pyrimidine | P. falciparum | Antimalarial Assay | 0.5-2 µg/mL | |

| 5 | 4,6-Dimethylpyrimidinol Derivative | Hep3B | Proliferation Assay | ~1 | Adapted from [6] |

Conclusion and Future Directions

This compound presents a valuable and versatile scaffold for the development of novel therapeutic agents. Its amenability to chemical modification, coupled with the proven track record of the pyrimidine core in medicinal chemistry, suggests significant potential in areas such as oncology and infectious diseases. The protocols outlined in this document provide a robust framework for the synthesis and biological evaluation of derivatives of this promising compound. Future research should focus on the generation of a diverse library of analogs and their systematic screening against a broad range of biological targets to unlock the full therapeutic potential of this chemical scaffold.

References

- Sharma, V., & Kumar, P. (2010). Antimalarial activity of 2,4,6-trisubstituted pyrimidines. Bioorganic & Medicinal Chemistry Letters, 20(13), 3981-3983.

- Al-Otaibi, A. M., Al-Ghamdi, A. M., & El-Sayed, M. A. A. (2022). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Journal of King Saud University - Science, 34(3), 101859.

- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2019). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 31(4), 1145-1152.

- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202.

- Kim, H. J., Kim, D. J., Lee, J. Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry, 65(6), 4882-4903.